molecular formula C10H7F2N3O2 B2891226 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240568-19-7

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B2891226
CAS No.: 1240568-19-7
M. Wt: 239.182
InChI Key: SMXNTJZXJZRACM-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,6-difluorophenylmethyl group and a nitro group

Preparation Methods

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 2,6-difluorobenzyl chloride with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the difluorophenylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole include:

    1-[(2,6-Difluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole: This compound has an isothiocyanate group instead of a nitro group, which can impart different reactivity and biological activity.

    2,6-Difluorobenzyl chloride: A precursor in the synthesis of various difluorophenyl-substituted compounds.

    3-Nitro-1H-pyrazole: A key intermediate in the synthesis of nitro-substituted pyrazoles.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXNTJZXJZRACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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